molecular formula C15H15N3O4 B2912642 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 1396716-54-3

2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2912642
CAS No.: 1396716-54-3
M. Wt: 301.302
InChI Key: SJJOBIQDAXKWAK-UHFFFAOYSA-N
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Description

2-Cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide is a novel chemical entity designed for research purposes, particularly in the fields of neuroscience and pharmacology. Its molecular structure, which incorporates a 1,3-oxazole core functionalized with carboxamide groups, is of significant interest for investigating new therapeutic pathways. Compounds based on the 1,3-oxazole-4-carboxamide scaffold have been identified as possessing notable antinociceptive (pain-blocking) potential. Research on similar analogs has demonstrated efficacy in standard preclinical models, such as the acetic acid-induced writhing assay, with some derivatives showing activity comparable to established analgesics like tramadol . Mechanistic studies suggest that these effects may be mediated through non-opioid pathways, offering a potential research strategy for pain management with a different side-effect profile than conventional opioids . Preliminary molecular docking analyses of related structures indicate potential interactions with key non-opioid targets, including cyclooxygenase enzymes (COX-1 and COX-2) and the human capsaicin receptor (TRPV1), with computed binding affinities in the range of -7.5 to -9.7 kcal/mol . Beyond pain research, the 1,3-oxazole-4-carboxamide pharmacophore is also being explored in neurodegenerative conditions. Hybrid molecules incorporating this structure have shown promise as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in tau protein hyperphosphorylation in Alzheimer's disease . Furthermore, such compounds have exhibited neuroprotective properties by activating the Keap1-Nrf2-ARE signaling pathway, thereby enhancing the expression of downstream antioxidant proteins and protecting neuronal cells from oxidative stress-induced damage and apoptosis . This multifaceted research profile positions 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide as a versatile tool for scientists exploring innovative interventions for neurological disorders and pain.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-12-7-2-1-6-10(12)16-14(21)11-8-22-15(17-11)18-13(20)9-4-3-5-9/h1-2,6-9,19H,3-5H2,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJOBIQDAXKWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 2-Cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide

The synthesis of oxazole derivatives often involves the reaction of amino acids with various reagents to form carboxamide structures. In the case of 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide, the synthesis typically follows these steps:

  • Formation of the Oxazole Ring : The initial step involves cyclization reactions using appropriate precursors such as β-enamino ketoesters and hydroxylamine hydrochloride.
  • Amidation : The cyclobutane amine is introduced to form the amide bond, yielding the final product.

The synthesis can be optimized for yield and purity through various techniques including chiral HPLC for enantiomeric purity assessment .

The biological activity of 2-cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide is primarily attributed to its interaction with specific biological targets. Notably, compounds in this class have been shown to act as inhibitors of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This inhibition can lead to significant effects on cell proliferation and apoptosis .

Therapeutic Applications

Research indicates that derivatives of oxazoles have potential applications in treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate ceramide levels suggests a role in cancer therapy, particularly in colon carcinogenesis where ceramide pathways are implicated .

Case Studies

  • Inhibition Studies : A study demonstrated that related oxazole compounds exhibited IC50 values in the low nanomolar range against AC, indicating potent inhibitory activity. For instance, one derivative showed an IC50 of 0.025 μM against human AC .
  • Cell Line Experiments : In vitro studies using neuroblastoma SH-SY5Y cells revealed that certain oxazoles could effectively engage their target and alter cellular responses associated with neurodegeneration.

Comparative Biological Activity Table

Compound NameIC50 (μM)Target EnzymeBiological Effect
2-Cyclobutaneamido-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamideTBDAcid CeramidaseInhibition of cell proliferation
Related Oxazole Derivative A0.025Acid CeramidaseInduction of apoptosis
Related Oxazole Derivative B0.064Acid CeramidaseModulation of sphingolipid metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • 1,3-Oxazole vs. Pyridine Derivatives :
    Compared to pyridine-based ligands like 1,3-bis-(3-oxo-3-(2-hydroxyphenyl)-propionyl)-pyridine (H4L2) , the oxazole core in the target compound lacks a nitrogen atom in the aromatic ring, reducing basicity but preserving planar geometry. This difference may alter metal-binding affinity in coordination chemistry applications.

  • 1,3-Oxazole vs. Pyrazole Derivatives :
    The pyrazole derivative 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions. The oxazole’s single nitrogen limits such interactions but may improve metabolic stability in pharmaceutical contexts .

Substituent Effects

  • Cyclobutaneamido vs. Cyano Groups: In -cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., compounds 13a–e) exhibit strong electron-withdrawing cyano groups, which polarize the oxazole ring and enhance electrophilic reactivity.
  • 2-Hydroxyphenyl vs. 4-Sulfamoylphenyl :
    The 2-hydroxyphenyl group in the target compound provides a chelating site for metal ions (e.g., Fe³⁺ or Cu²⁺), similar to ligands in . By contrast, sulfamoylphenyl groups (as in ) prioritize hydrogen bonding with sulfonamide moieties, which are critical for enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~349.38* Not reported Oxazole, cyclobutaneamido, phenol
2-Cyano-N-(4-sulfamoylphenyl)ethanamide 357.38 288 (13a) Cyano, sulfonamide
H4L1 () ~450.44 Not reported Pyridine, hydroxyphenyl, ketone

*Calculated using atomic masses.

Table 2: Spectroscopic Differences

Compound IR ν(C≡N) (cm⁻¹) IR ν(C=O) (cm⁻¹) $ ^1 \text{H-NMR} $ Phenolic Proton (δ, ppm)
Target Compound N/A ~1660* ~10.0–11.0 (broad)
13b () 2212 1662 11.95 (s, NH)
H4L1 () N/A ~1700 Not reported

*Estimated based on oxazole carboxamide analogs.

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedAnalytical Validation MethodReference
Reaction Temperature25–120°CIn situ FTIR
Solvent PolarityTHF to DMSOHPLC-MS
Catalyst Loading0.1–5 mol%Kinetic profiling

Q. Table 2: Computational Tools for Reactivity Prediction

ToolApplicationOutput MetricsReference
Gaussian (DFT)Transition-state modelingActivation energy, ΔG‡
COSMO-RSSolvent-effect simulationSolvation free energy
GROMACSMolecular dynamicsConformational stability

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